molecular formula C21H27N3O2 B2937963 N-{3-[4-(dimethylamino)phenyl]propyl}-N'-(1-phenylethyl)ethanediamide CAS No. 953987-64-9

N-{3-[4-(dimethylamino)phenyl]propyl}-N'-(1-phenylethyl)ethanediamide

Cat. No.: B2937963
CAS No.: 953987-64-9
M. Wt: 353.466
InChI Key: DMCONVKGXDWOKR-UHFFFAOYSA-N
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Description

N-{3-[4-(dimethylamino)phenyl]propyl}-N’-(1-phenylethyl)ethanediamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Scientific Research Applications

N-{3-[4-(dimethylamino)phenyl]propyl}-N’-(1-phenylethyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as part of drug discovery efforts.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(dimethylamino)phenyl]propyl}-N’-(1-phenylethyl)ethanediamide typically involves a multi-step process. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 3-bromopropylamine to form an intermediate, which is then reacted with N-(1-phenylethyl)ethanediamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-(dimethylamino)phenyl]propyl}-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism by which N-{3-[4-(dimethylamino)phenyl]propyl}-N’-(1-phenylethyl)ethanediamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-aminophenyl)propyl]-N,N-dimethylamine
  • N-[3-(dimethylamino)propyl]methacrylamide
  • N-[3-(dimethylamino)propyl]acrylamide

Uniqueness

N-{3-[4-(dimethylamino)phenyl]propyl}-N’-(1-phenylethyl)ethanediamide is unique due to its specific structural features, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of N-{3-[4-(dimethylamino)phenyl]propyl}-N’-(1-phenylethyl)ethanediamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(1-phenylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-16(18-9-5-4-6-10-18)23-21(26)20(25)22-15-7-8-17-11-13-19(14-12-17)24(2)3/h4-6,9-14,16H,7-8,15H2,1-3H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCONVKGXDWOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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